

Introduction: The Potential of a Versatile Building Block

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Compound of Interest

Compound Name: 3-(3-Methoxyphenyl)-3-oxopropanenitrile

Cat. No.: B1361121

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3-Methoxybenzoylacetonitrile is a β -ketonitrile, a class of organic compounds characterized by a ketone and a nitrile group separated by a methylene bridge. This arrangement of functional groups makes it a highly versatile intermediate for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and materials science. The presence of the methoxy-substituted phenyl ring and the reactive nitrile and keto groups offers multiple sites for chemical modification, opening avenues for the construction of diverse molecular scaffolds.

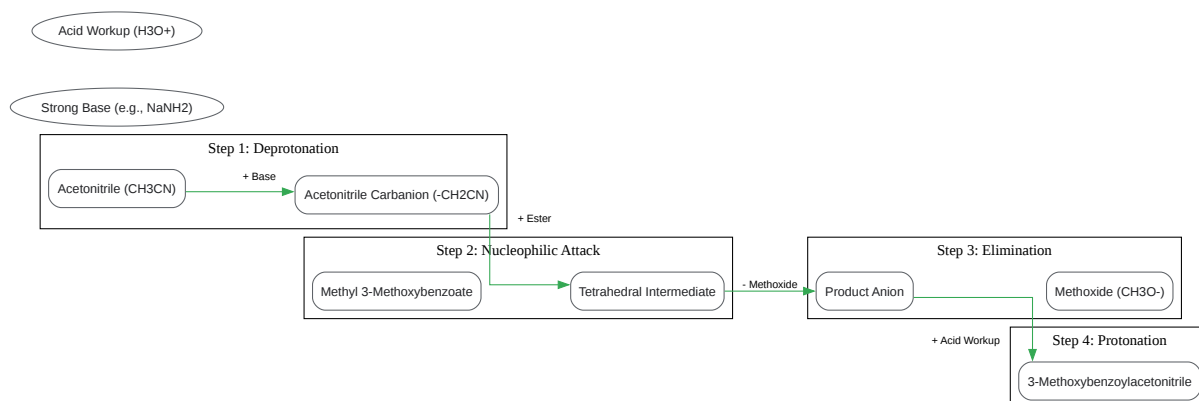
Proposed Synthesis: The Claisen Condensation Pathway

A common and effective method for the synthesis of β -ketonitriles is the Claisen condensation. This reaction involves the base-catalyzed condensation of an ester with a compound containing an acidic α -proton, such as a nitrile. For the synthesis of 3-Methoxybenzoylacetonitrile, this would involve the reaction of a 3-methoxybenzoate ester (e.g., methyl 3-methoxybenzoate) with acetonitrile.

Reaction Mechanism

The reaction is initiated by the deprotonation of acetonitrile by a strong base (e.g., sodium amide, sodium hydride, or a sodium alkoxide) to form a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the 3-methoxybenzoate

ester. The subsequent collapse of the tetrahedral intermediate and elimination of the alkoxide group yields 3-Methoxybenzoylacetonitrile.



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Caption: Proposed Claisen condensation for the synthesis of 3-Methoxybenzoylacetonitrile.

Conceptual Experimental Protocol

The following is a generalized, conceptual protocol for the synthesis of 3-Methoxybenzoylacetonitrile via a Claisen condensation. Note: This protocol has not been optimized and should be adapted and tested in a laboratory setting with appropriate safety precautions.

- **Reaction Setup:** A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The system is flushed with an inert gas (e.g., nitrogen or argon).
- **Reagent Addition:**
 - A strong base (e.g., sodium amide) is suspended in an anhydrous aprotic solvent (e.g., diethyl ether or THF) in the reaction flask.
 - Anhydrous acetonitrile is added dropwise to the cooled suspension of the base.
 - After the initial reaction subsides, a solution of methyl 3-methoxybenzoate in the same anhydrous solvent is added dropwise from the dropping funnel.
- **Reaction:** The reaction mixture is stirred at room temperature or gently heated to reflux for several hours to ensure complete reaction. Progress can be monitored by thin-layer chromatography (TLC).
- **Workup:**
 - The reaction is quenched by carefully pouring the mixture over ice and acidifying with a dilute acid (e.g., HCl or H₂SO₄).
 - The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
 - The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- **Purification:** The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Physicochemical and Spectroscopic Characterization (Anticipated)

While specific experimental data for 3-Methoxybenzoylacetonitrile is not readily available, its structure allows for the prediction of key spectroscopic features that would be essential for its

characterization.

Property	Anticipated Value/Observation
Appearance	Likely a solid or high-boiling liquid.
Molecular Formula	C ₁₀ H ₉ NO ₂
Molecular Weight	175.18 g/mol
¹ H NMR	- Aromatic protons (multiplets in the aromatic region, ~6.8-7.5 ppm).- Methylene protons (singlet, ~4.0-4.5 ppm).- Methoxy protons (singlet, ~3.8 ppm).
¹³ C NMR	- Carbonyl carbon (~190-200 ppm).- Nitrile carbon (~115-120 ppm).- Aromatic carbons (~110-160 ppm).- Methylene carbon (~30-40 ppm).- Methoxy carbon (~55 ppm).
IR Spectroscopy	- Strong C=O stretch (~1680-1700 cm ⁻¹).- C≡N stretch (~2250 cm ⁻¹).- C-O-C stretches (~1050-1250 cm ⁻¹).- Aromatic C-H and C=C stretches.
Mass Spectrometry (EI)	- Molecular ion peak (M ⁺) at m/z = 175.- Characteristic fragmentation patterns, including loss of CO (m/z = 147) and cleavage of the benzoyl group (m/z = 135).

Applications in Drug Discovery and Development

The true value of 3-Methoxybenzoylacetone nitrile lies in its potential as a versatile intermediate in the synthesis of pharmaceuticals. The β-ketonitrile moiety is a powerful building block for the construction of a wide variety of heterocyclic systems, which form the core of many approved drugs.

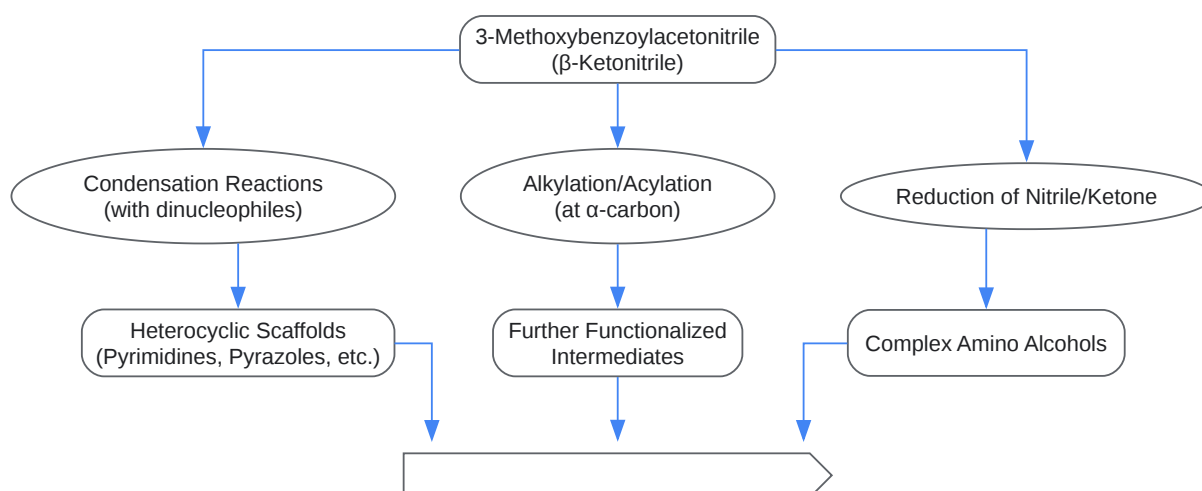
Synthesis of Heterocyclic Scaffolds

- Pyrimidines, Pyridines, and Pyrazoles: The dicarbonyl-like nature of the β-ketonitrile allows for condensation reactions with various dinucleophiles to form a range of heterocycles. For

example, reaction with amidines, hydrazines, or hydroxylamine can lead to the formation of substituted pyrimidines, pyrazoles, and isoxazoles, respectively. These heterocyclic motifs are prevalent in drugs targeting a wide range of diseases.

- **Enamine and Enolate Chemistry:** The methylene protons of 3-Methoxybenzoylacetonitrile are acidic and can be readily deprotonated to form a stable enolate. This enolate can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, allowing for further elaboration of the molecular structure.

The methoxy group on the phenyl ring can also be a key feature for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate, or it can serve as a handle for further functionalization.



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Caption: Potential synthetic utility of 3-Methoxybenzoylacetonitrile in drug discovery.

Conclusion and Future Outlook

While 3-Methoxybenzoylacetonitrile may not have a well-documented history, its chemical structure suggests significant potential as a valuable intermediate in organic synthesis. The

proposed synthesis via Claisen condensation offers a plausible and efficient route to this compound. For researchers in drug discovery and development, the synthesis and characterization of 3-Methoxybenzoylacetonitrile could provide access to a novel building block for the creation of new chemical entities with potential therapeutic applications. Further research into its synthesis, characterization, and reactivity would be a valuable contribution to the field of medicinal chemistry.

References

Note: As specific literature for 3-Methoxybenzoylacetonitrile is scarce, the following references provide background on the synthetic methodologies and the utility of related compounds.

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